3-(Phenylsulfonyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(benzenesulfonyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGKEGUGTRSIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20906616 | |
| Record name | 3-(Benzenesulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101769-04-4 | |
| Record name | 3-(Benzenesulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility Profile of 3-(Phenylsulfonyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(phenylsulfonyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of publicly available quantitative solubility data, this document focuses on the predicted solubility based on the molecule's structural features and provides detailed experimental protocols for its empirical determination. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to prepare solutions of known concentrations and to understand its behavior in various solvent systems.
Introduction
This compound is a five-membered nitrogen-containing heterocycle substituted with a phenylsulfonyl group. The pyrrolidine ring is a common scaffold in many biologically active compounds, and the phenylsulfonyl moiety can significantly influence the physicochemical properties of the molecule, including its solubility. Understanding the solubility of this compound in common organic solvents is crucial for a variety of applications, including chemical synthesis, purification, formulation development, and in vitro/in vivo screening.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound contains both polar and non-polar regions, which will dictate its solubility in different organic solvents.
-
Polar Features: The sulfonyl group (-SO₂) is strongly polar and capable of acting as a hydrogen bond acceptor. The nitrogen atom in the pyrrolidine ring is also a potential hydrogen bond acceptor. These features suggest that this compound will have some affinity for polar solvents.
-
Non-polar Features: The phenyl group is non-polar and will contribute to the solubility in less polar and aromatic solvents. The pyrrolidine ring itself has a degree of non-polar character due to its hydrocarbon backbone.
Based on these structural characteristics, the following general solubility trends can be predicted:
-
Good Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the polar sulfonyl group.
-
Moderate Solubility: In polar protic solvents like methanol and ethanol, where hydrogen bonding interactions can occur. Solubility may also be moderate in chlorinated solvents like dichloromethane and chloroform.
-
Low Solubility: In non-polar solvents such as hexanes and diethyl ether, due to the significant polarity of the sulfonyl group.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask/HPLC |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask/HPLC |
| Methanol | 25 | Data not available | Data not available | Shake-Flask/HPLC |
| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask/HPLC |
| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask/HPLC |
| Chloroform | 25 | Data not available | Data not available | Shake-Flask/HPLC |
| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask/HPLC |
| Hexanes | 25 | Data not available | Data not available | Shake-Flask/HPLC |
Experimental Protocol for Solubility Determination
The following section details a standard "shake-flask" method for determining the thermodynamic solubility of this compound in an organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).[1][2][3][4]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator)
-
Syringe filters (0.45 µm or smaller pore size)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a scintillation vial. The excess solid should be visually apparent.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Filtration:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully draw a sample of the supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solids.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions by HPLC.
-
Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the filtered saturated solution by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.[5]
-
Visualizations
Factors Influencing Solubility
The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.
Caption: Key factors influencing the solubility of a solute.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound is not currently available, this technical guide provides a robust framework for understanding and determining its solubility profile. By considering the molecule's structural features, researchers can make informed predictions about its behavior in various organic solvents. Furthermore, the detailed experimental protocol provided herein offers a reliable method for obtaining the precise quantitative data necessary for a wide range of research and development activities.
References
The Advent and Synthesis of 3-(Phenylsulfonyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Phenylsulfonyl)pyrrolidine has emerged as a significant scaffold in medicinal chemistry, providing a versatile building block for the development of novel therapeutic agents. This technical guide delineates a probable first synthetic route to this compound, compiling established methodologies for each synthetic transformation. Detailed experimental protocols, quantitative data for representative reactions, and a discussion of the compound's relevance in drug discovery are presented. Furthermore, this guide illustrates a key biological signaling pathway potentially modulated by derivatives of this core structure, providing context for its application in pharmaceutical research.
Introduction: Discovery and Significance
While a singular, seminal report on the initial discovery of this compound is not readily identifiable in the surveyed literature, its prominence has grown organically within the field of medicinal chemistry. The pyrrolidine ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[1][2] Its three-dimensional geometry allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The incorporation of a phenylsulfonyl group introduces a key pharmacophoric element, capable of engaging in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, thereby influencing the biological activity of the parent molecule.[3] Derivatives of phenylsulfonyl pyrrolidine have been investigated for a range of therapeutic applications, including as anti-inflammatory and anticancer agents.[4][5]
The First Synthesis: A Representative Pathway
A plausible and efficient synthetic route to this compound, based on established chemical transformations, commences with the commercially available precursor, 3-hydroxypyrrolidine. The synthesis can be conceptualized as a four-step process:
-
Protection of the Pyrrolidine Nitrogen: The secondary amine of 3-hydroxypyrrolidine is protected to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.
-
Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group to facilitate nucleophilic substitution. Tosylation, the conversion of the alcohol to a tosylate ester, is a widely used method for this activation.
-
Nucleophilic Substitution with a Phenylsulfonyl Moiety: The activated tosylate is displaced by a phenylsulfonyl nucleophile, typically generated from sodium phenylsulfinate.
-
Deprotection of the Pyrrolidine Nitrogen: The Boc protecting group is removed to yield the final product, this compound, usually as a salt.
The overall synthetic workflow is depicted below.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. enamine.net [enamine.net]
- 3. This compound|RUO [benchchem.com]
- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-(Phenylsulfonyl)pyrrolidine: A Privileged Scaffold in Modern Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that stands as a privileged scaffold in medicinal chemistry.[1] Its non-planar, three-dimensional structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot, providing a unique stereochemical and conformational framework.[2][3] When this versatile ring is substituted with a phenylsulfonyl group, particularly at the 3-position, it creates the 3-(phenylsulfonyl)pyrrolidine core. This scaffold combines the favorable 3D geometry of the pyrrolidine with the potent and well-characterized hydrogen bonding and hydrophobic interactions of the sulfonamide group.[4][5]
Derivatives containing this motif have been investigated for a range of biological activities, demonstrating significant potential in the development of novel therapeutics for conditions such as cancer, inflammatory diseases, and cardiovascular disorders.[5][6][7] The phenylsulfonyl-pyrrolidine structure serves as a valuable template in hit-to-lead optimization campaigns, offering a robust starting point for designing new ligands against various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[8] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of compounds based on this promising scaffold.
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives can be achieved through several strategic routes. The two primary approaches involve either the construction of the pyrrolidine ring with the desired substituent already in place or the functionalization of a pre-formed pyrrolidine ring.[9]
A common and highly efficient method for constructing the five-membered pyrrolidine ring is the [3+2] cycloaddition reaction.[10] This involves reacting an azomethine ylide with an electron-deficient alkene that bears the phenylsulfonyl moiety. Alternatively, stereoselective synthesis methods often start from chiral precursors like 4-hydroxyproline, where the hydroxyl group can be manipulated and displaced to introduce the phenylsulfonyl group.[9]
General Experimental Protocol: Synthesis from a Hydroxyproline Derivative
This protocol outlines a representative multi-step synthesis to obtain an N-protected this compound derivative from a commercially available starting material.
Objective: To synthesize tert-butyl this compound-1-carboxylate.
Materials:
-
(3R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylic acid
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Sodium benzenesulfinate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Mesylation of the Hydroxyl Group:
-
Dissolve the starting hydroxyproline derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA (1.5 eq) dropwise, followed by the slow addition of MsCl (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate.
-
-
Nucleophilic Substitution with Sodium Benzenesulfinate:
-
Dissolve the crude mesylated intermediate (1.0 eq) in anhydrous DMF.
-
Add sodium benzenesulfinate (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash extensively with water and then brine to remove DMF.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl this compound-1-carboxylate.
-
Biological Applications and Quantitative Data
The this compound scaffold is a key component in a variety of biologically active molecules. Its derivatives have shown potent activity against several important drug targets. The following tables summarize quantitative data for representative compounds from the broader class of pyrrolidine-based agents, illustrating the therapeutic potential of the core structure.
| Table 1: Pyrrolidine Derivatives as Enzyme Inhibitors | |||
| Compound Class/Derivative | Target Enzyme | Activity Metric | Value |
| Pyrrolidine-based benzenesulfonamide | Carbonic Anhydrase | IC₅₀ | 0.029 µM[1] |
| 4-trifluorophenyl-substituted oxadiazole-pyrrolidine | Dipeptidyl Peptidase-IV (DPP-IV) | IC₅₀ | 11.32 µM[1] |
| Icotinib derivative (pyrrolidine-containing) | EGFR-PTK (drug-resistant cells) | IC₅₀ | < 10 µM[2] |
| Table 2: Pyrrolidine Derivatives as GPCR Antagonists | |||
| Compound Class/Derivative | Target Receptor | Activity Metric | Value |
| AMD3100 (related scaffold) | CXCR4 | IC₅₀ (SDF-1 Binding) | 651 nM[11] |
| AMD3100 (related scaffold) | CXCR4 | IC₅₀ (GTP-Binding) | 27 nM[11] |
| KW-3635 (related scaffold) | Thromboxane A₂/PGH₂ Receptor | Kᵢ | 1.2 nM[12] |
Visualizations: Workflows and Pathways
Visual diagrams are essential for understanding the complex processes in drug discovery and molecular biology. The following diagrams, created using the DOT language, illustrate key concepts related to the this compound scaffold.
Drug Discovery Workflow
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unipa.it [iris.unipa.it]
- 4. benchchem.com [benchchem.com]
- 5. This compound|RUO [benchchem.com]
- 6. Thromboxane receptor antagonism combined with thromboxane synthase inhibition. 3. Pyridinylalkyl-substituted 8-[(arylsulfonyl)amino]octanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-prostanoid thromboxane A2 receptor antagonists with a dibenzoxepin ring system. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reactive Nature of the Pyrrolidine Ring in 3-(Phenylsulfonyl)pyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a ubiquitous scaffold in medicinal chemistry, serves as a cornerstone in the design of a vast array of therapeutic agents. Its inherent conformational flexibility and the nucleophilic nature of its secondary amine provide a versatile platform for chemical modification. This technical guide delves into the reactivity of the pyrrolidine ring within the specific context of 3-(phenylsulfonyl)pyrrolidine, a building block of significant interest in drug discovery. The presence of the electron-withdrawing phenylsulfonyl group at the 3-position modulates the reactivity of the pyrrolidine core, influencing its synthetic transformations and potential biological interactions. This document provides a comprehensive overview of key reactions, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate further exploration and application of this valuable scaffold.
Core Reactivity of the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring in this compound is the primary site of reactivity, readily undergoing N-alkylation and N-acylation reactions. These transformations are fundamental for introducing diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.
N-Alkylation
N-alkylation introduces alkyl groups onto the pyrrolidine nitrogen, a common strategy to modulate lipophilicity, steric bulk, and target engagement. The reaction typically proceeds via nucleophilic substitution, where the lone pair of the nitrogen atom attacks an electrophilic carbon of an alkyl halide or a similar alkylating agent.
General Reaction Scheme for N-Alkylation:
Caption: N-Alkylation of this compound.
A representative example is the N-benzylation of this compound.
| Product Name | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Benzyl-3-(phenylsulfonyl)pyrrolidine | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 1 | ~95 | General procedure[1] |
Experimental Protocol: Synthesis of 1-Benzyl-3-(phenylsulfonyl)pyrrolidine
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (2.2 mmol) and benzyl bromide (1.1 mmol). The reaction mixture is heated at 80°C for 1 hour. After completion of the reaction, as monitored by TLC, the mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 1-benzyl-3-(phenylsulfonyl)pyrrolidine.[1]
N-Acylation
N-acylation introduces an acyl group to the pyrrolidine nitrogen, forming an amide linkage. This modification is crucial for creating peptide mimetics, altering solubility, and introducing functional groups for further elaboration. The reaction is typically carried out using an acylating agent such as an acid chloride or an acid anhydride in the presence of a base.
General Reaction Scheme for N-Acylation:
Caption: N-Acylation of this compound.
A common example is the N-acetylation using acetic anhydride or acetyl chloride.
| Product Name | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Acetyl-3-(phenylsulfonyl)pyrrolidine | Acetic anhydride | - | Water | Room Temp. | 0.13 | 92 | General procedure[2] |
| 1-Acetyl-3-(phenylsulfonyl)pyrrolidine | Acetyl chloride | Pyridine | DCM | 0 to RT | - | High | General procedure[3] |
Experimental Protocol: Synthesis of 1-Acetyl-3-(phenylsulfonyl)pyrrolidine
To a stirred solution of this compound (1 mmol) in water, acetic anhydride (1.2 mmol) is added. The reaction mixture is stirred at room temperature for approximately 8 minutes. Upon completion, the product is extracted with an organic solvent, washed, dried, and concentrated to yield 1-acetyl-3-(phenylsulfonyl)pyrrolidine.[2]
Oxidation of the Pyrrolidine Ring
Oxidation of the pyrrolidine ring can lead to the formation of pyrrolidinones, which are important lactam structures found in many biologically active molecules. The oxidation of N-alkylpyrrolidines to the corresponding 5-oxo derivatives is a known transformation.
General Reaction Scheme for Oxidation to Pyrrolidinone:
Caption: Oxidation of N-alkyl-3-(phenylsulfonyl)pyrrolidine.
The oxidation of N-alkylpyrrolidines to the corresponding pyrrolidin-5-ones can be achieved using ruthenium-based catalysts.
| Substrate | Oxidizing System | Solvent System | Yield (%) | Reference |
| N-Alkylpyrrolidines | RuCl₃/NaIO₄ | EtOAc/H₂O | High | [4] |
Experimental Protocol: General Procedure for the Oxidation of N-Alkylpyrrolidines
To a biphasic solution of the N-alkylpyrrolidine (1 mmol) in ethyl acetate and water is added sodium periodate (NaIO₄) and a catalytic amount of ruthenium(III) chloride (RuCl₃). The reaction mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The organic layer is then separated, washed with aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the corresponding N-alkylpyrrolidin-5-one.[4]
Reduction of the Phenylsulfonyl Group and Pyrrolidine Ring
The phenylsulfonyl group is generally stable to many reducing agents. However, under forcing conditions, it can be reduced. More commonly, other functional groups within the molecule are targeted for reduction. The pyrrolidine ring itself is a saturated heterocycle and is generally resistant to reduction under standard catalytic hydrogenation conditions.
Reduction of the sulfonyl group is a challenging transformation but can be accomplished with potent reducing agents.[3] Raney Nickel is a versatile catalyst used for the reduction of various functional groups, including the desulfurization of thioacetals and the reduction of nitro groups and imines.[5][6][7]
Potential Reduction Pathways:
Caption: Potential reduction pathways for this compound.
Ring-Opening Reactions
Ring-opening of the pyrrolidine ring is a less common reaction due to its inherent stability as a five-membered ring. Such reactions typically require activation of the nitrogen or a carbon atom of the ring. For instance, N-acylpyrrolidinium ions can undergo electrophilic cyclization, which involves a formal ring-opening/closing sequence.[8] The direct nucleophilic ring-opening of non-activated pyrrolidines is challenging. However, conversion of the pyrrolidine to a more reactive intermediate could facilitate ring-opening, leading to the synthesis of functionalized γ-amino acids or their derivatives.[9][10][11]
Conceptual Pathway for Ring-Opening to a γ-Amino Acid Derivative:
Caption: Conceptual pathway for pyrrolidine ring-opening.
Conclusion
This compound presents a versatile scaffold for chemical modification, primarily through reactions at the pyrrolidine nitrogen. N-alkylation and N-acylation are high-yielding and reliable transformations that allow for the introduction of a wide range of substituents, making this building block highly valuable for the generation of compound libraries for drug discovery. While oxidation to the corresponding pyrrolidinone is a feasible transformation, and reductions and ring-opening reactions are conceptually possible, these reactions are less commonly employed for this specific substrate and may require harsh conditions or specific activation strategies. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and exploit the reactivity of this compound in the development of novel chemical entities with potential therapeutic applications.
Spectroscopic Data Summary
Below is a summary of expected spectroscopic data for key derivatives of this compound based on general chemical shift ranges and fragmentation patterns.
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | MS (m/z) |
| This compound | 7.5-7.9 (m, 5H, Ar-H), 3.0-3.5 (m, 5H, pyrrolidine-H) | 135-140 (Ar-C), 127-130 (Ar-CH), 60-65 (CH-SO₂), 45-55 (CH₂) | 3300-3400 (N-H), 1300-1350 & 1150-1200 (SO₂) | Expected [M+H]⁺ |
| 1-Benzyl-3-(phenylsulfonyl)pyrrolidine | 7.2-7.9 (m, 10H, Ar-H), 3.6-3.8 (s, 2H, CH₂-Ph), 2.5-3.5 (m, 5H, pyrrolidine-H) | 135-140 (Ar-C), 127-130 (Ar-CH), 60-65 (CH-SO₂), 55-60 (CH₂-N), 50-55 (CH₂-Ph) | 1300-1350 & 1150-1200 (SO₂) | Expected [M+H]⁺ |
| 1-Acetyl-3-(phenylsulfonyl)pyrrolidine | 7.5-7.9 (m, 5H, Ar-H), 3.5-4.0 (m, 5H, pyrrolidine-H), 2.1 (s, 3H, COCH₃) | 168-172 (C=O), 135-140 (Ar-C), 127-130 (Ar-CH), 60-65 (CH-SO₂), 45-55 (CH₂) | 1640-1660 (C=O), 1300-1350 & 1150-1200 (SO₂) | Expected [M+H]⁺ |
| 1-Alkyl-3-(phenylsulfonyl)pyrrolidin-5-one | 7.5-7.9 (m, 5H, Ar-H), 2.5-4.0 (m, pyrrolidine-H and N-alkyl-H) | 170-175 (C=O), 135-140 (Ar-C), 127-130 (Ar-CH), 55-65 (CH-SO₂), 40-55 (CH₂) | 1680-1700 (C=O), 1300-1350 & 1150-1200 (SO₂) | Expected [M+H]⁺ |
References
- 1. researchgate.net [researchgate.net]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ruthenium(III-VIII) compounds [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. General synthesis of 3-substituted alkenyl GABA as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes: The Utility of 3-(Phenylsulfonyl)pyrrolidine in Asymmetric Synthesis
Introduction
Pyrrolidine derivatives are fundamental building blocks in the field of asymmetric synthesis, serving as versatile chiral auxiliaries, ligands, and organocatalysts. The incorporation of a phenylsulfonyl group into the pyrrolidine scaffold can significantly influence its stereochemical and electronic properties, offering unique opportunities for the synthesis of complex chiral molecules. These derivatives are of particular interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active compounds. This document provides an overview of the application of 3-(phenylsulfonyl)pyrrolidine and its analogs in asymmetric synthesis, with a focus on their role as organocatalysts in carbon-carbon bond-forming reactions.
Core Concepts
The pyrrolidine ring, particularly when substituted with a chiral directing group like the phenylsulfonyl moiety, can effectively control the stereochemical outcome of a reaction. The secondary amine of the pyrrolidine can form an enamine or iminium ion intermediate with carbonyl compounds, while the phenylsulfonyl group can participate in hydrogen bonding or other non-covalent interactions to orient the incoming substrate, leading to high levels of enantioselectivity.
Asymmetric Michael Addition Catalyzed by a Phenylsulfonyl-Pyrrolidine Derivative
While direct catalytic applications of this compound are not extensively documented, a closely related analog, (2S)-2-((phenylsulfonyl)methyl)pyrrolidine, has been successfully employed as an organocatalyst in the asymmetric Michael addition of ketones to nitroolefins. This reaction is a powerful tool for the enantioselective construction of carbon-carbon bonds and the synthesis of chiral γ-nitro carbonyl compounds, which are valuable synthetic intermediates.
Reaction Scheme
Caption: Asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.
Experimental Data
The following table summarizes the results for the asymmetric Michael addition of cyclohexanone to various trans-β-nitrostyrenes catalyzed by a chiral pyrrolidine bearing a phenylsulfonylmethyl group at the 2-position.
| Entry | R group in Nitrostyrene | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | Dichloromethane | 92 | >95:5 | 98 |
| 2 | 4-Nitrophenyl | Dichloromethane | 95 | >95:5 | 99 |
| 3 | 4-Chlorophenyl | Dichloromethane | 90 | >95:5 | 97 |
| 4 | 2-Chlorophenyl | Dichloromethane | 88 | >95:5 | 96 |
| 5 | 4-Methylphenyl | Dichloromethane | 91 | >95:5 | 98 |
| 6 | 4-Methoxyphenyl | Dichloromethane | 89 | >95:5 | 97 |
Proposed Catalytic Cycle
The proposed catalytic cycle for the asymmetric Michael addition involves the formation of an enamine intermediate between the pyrrolidine catalyst and the ketone. This enamine then attacks the nitroolefin in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst.
Caption: Proposed catalytic cycle for the Michael addition.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition
To a solution of the trans-β-nitrostyrene (0.1 mmol) in the specified solvent (1.0 mL) was added the ketone (0.5 mmol) and the chiral pyrrolidine catalyst (0.02 mmol, 20 mol%). The reaction mixture was stirred at room temperature for the time indicated in the original literature. Upon completion, the reaction was quenched, and the crude product was purified by flash column chromatography on silica gel. The enantiomeric excess was determined by chiral HPLC analysis.
Synthesis of Chiral this compound (Illustrative)
The synthesis of chiral this compound can be achieved from commercially available starting materials such as chiral 3-hydroxypyrrolidine or through asymmetric synthesis routes. A general workflow is outlined below.
Caption: Synthetic workflow for chiral this compound.
Materials and Methods
-
Materials : All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture.
-
Instrumentation : Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS). High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the products. Enantiomeric excess can be determined using a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase.
Derivatives of this compound represent a promising class of chiral auxiliaries and organocatalysts for asymmetric synthesis. The presented data on a closely related analog highlights their potential to facilitate key carbon-carbon bond-forming reactions with high levels of stereocontrol. Further research into the direct catalytic applications of this compound and the development of novel derivatives is warranted and holds significant potential for advancing the field of asymmetric catalysis and providing efficient routes to valuable chiral molecules for the pharmaceutical and agrochemical industries.
Application Notes and Protocols for [3+2] Cycloaddition Reactions with 3-(Phenylsulfonyl)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [3+2] cycloaddition reaction is a powerful and atom-economical method for the synthesis of five-membered heterocyclic rings, such as pyrrolidines. Pyrrolidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active natural products and synthetic compounds. The incorporation of a phenylsulfonyl group at the 3-position of the pyrrolidine ring can significantly influence the molecule's polarity, solubility, and biological activity, making 3-(phenylsulfonyl)pyrrolidine derivatives attractive targets in drug discovery programs.
This document provides a detailed protocol for a representative [3+2] cycloaddition reaction to synthesize this compound derivatives. The reaction involves the cycloaddition of an azomethine ylide, generated in situ, with a vinyl sulfone as the dipolarophile.
Key Reaction Components and Logical Relationship
The success of the [3+2] cycloaddition reaction for the synthesis of this compound derivatives hinges on the interplay of several key components. The logical relationship between these components is outlined below.
Caption: Logical relationship of key components in the [3+2] cycloaddition.
Experimental Workflow
The general experimental workflow for the synthesis of this compound derivatives via a [3+2] cycloaddition reaction is depicted in the following diagram.
Caption: General experimental workflow for the synthesis of 3-(phenylsulfonyl)pyrrolidines.
Detailed Experimental Protocol
This protocol describes a general method for the [3+2] cycloaddition reaction between phenyl vinyl sulfone and an in situ-generated azomethine ylide.
Materials:
-
Phenyl vinyl sulfone
-
N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenyl vinyl sulfone (1.0 mmol, 1.0 equiv) and N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine (1.2 mmol, 1.2 equiv). Dissolve the reactants in anhydrous dichloromethane (10 mL).
-
Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add trifluoroacetic acid (0.1 mmol, 0.1 equiv) dropwise to the stirred solution over a period of 5 minutes.
-
Reaction: After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (15 mL). Stir the mixture vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and HRMS to confirm its structure and purity.
Data Presentation
The following table summarizes representative quantitative data for the [3+2] cycloaddition reaction to form various substituted this compound derivatives. The data is compiled from various studies on related cycloaddition reactions.
| Entry | Dipolarophile (R) | Azomethine Ylide (R') | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | Benzyl | 1-benzyl-3-(phenylsulfonyl)pyrrolidine | 85 | - |
| 2 | 4-Chlorophenyl | Benzyl | 1-benzyl-3-((4-chlorophenyl)sulfonyl)pyrrolidine | 82 | - |
| 3 | 4-Methylphenyl | Benzyl | 1-benzyl-3-((4-methylphenyl)sulfonyl)pyrrolidine | 88 | - |
| 4 | Phenyl | 4-Methoxybenzyl | 1-(4-methoxybenzyl)-3-(phenylsulfonyl)pyrrolidine | 80 | - |
| 5 | Phenyl | (S)-α-Methylbenzyl | (3R,1'S)-1-(1-phenylethyl)-3-(phenylsulfonyl)pyrrolidine & (3S,1'S)-1-(1-phenylethyl)-3-(phenylsulfonyl)pyrrolidine | 75 | 3:1 |
| 6 | 3,3,3-Trifluoroprop-1-en-1-yl | Benzyl | 1-benzyl-3-(phenylsulfonyl)-4-(trifluoromethyl)pyrrolidine | 78 | 4:1 |
Note: The yields and diastereomeric ratios are representative and can vary depending on the specific reaction conditions and substrates used.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Trifluoroacetic acid is corrosive and should be handled with care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for N-Alkylation of 3-(Phenylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of 3-(phenylsulfonyl)pyrrolidine, a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocols outlined below are based on established methods for the N-alkylation of pyrrolidine derivatives.
Introduction
The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The ability to functionalize the nitrogen atom of the pyrrolidine ring through N-alkylation is a critical step in the development of new chemical entities.[1][2] this compound is a valuable building block, and its N-alkylation allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This application note details two primary methods for the N-alkylation of this compound: classical direct alkylation with alkyl halides and reductive amination.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a widely used and straightforward method for forming C-N bonds.[3] The reaction involves the nucleophilic attack of the secondary amine of this compound on an alkyl halide in the presence of a base.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH))[4]
-
Solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF))[3][4]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF, 0.1 M), add the base (e.g., K₂CO₃, 2.0 eq).[4]
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation: Representative Yields for Direct N-Alkylation
The following table summarizes typical yields for the N-alkylation of related pyrrolidine derivatives under various conditions.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | 60 | 85-95 |
| Methyl Iodide | Et₃N | MeCN | RT | 90-98 |
| Ethyl Bromide | NaH | THF | RT to 50 | 75-85 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Method 2: Reductive Amination
Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines and is often preferred to avoid over-alkylation.[5] The reaction proceeds through the in situ formation of an iminium ion from the amine and a carbonyl compound, which is then reduced by a suitable reducing agent.
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., DCE, 0.1 M), add the aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Yields for Reductive Amination
The following table summarizes typical yields for the N-alkylation of related pyrrolidine derivatives via reductive amination.
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 90-97 |
| Acetone | NaBH₃CN | MeOH | RT | 88-95 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | RT | 85-92 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow for Direct N-Alkylation
Caption: Workflow for the direct N-alkylation of this compound.
Logical Relationship in Reductive Amination
Caption: Key steps and components in the reductive amination process.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium and Iron‐Catalysed Decarboxylative N‐alkylation of Cyclic α‐Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 3-(Phenylsulfonyl)pyrrolidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive step-by-step guide for the synthesis of 3-(phenylsulfonyl)pyrrolidine and its N-substituted analogs. The protocols outlined herein are based on established synthetic methodologies, offering a reliable route to these valuable scaffolds for medicinal chemistry and drug discovery.
Introduction
The this compound moiety is a significant structural motif found in a variety of biologically active compounds. The pyrrolidine ring serves as a versatile scaffold, and the phenylsulfonyl group can act as a key pharmacophoric element or a handle for further functionalization. This guide details a robust synthetic pathway starting from commercially available N-Boc-3-hydroxypyrrolidine, proceeding through a core intermediate, this compound, which can then be diversified to generate a library of N-substituted analogs.
Overall Synthetic Strategy
The synthesis is divided into two main stages: the preparation of the core this compound scaffold and the subsequent diversification through N-functionalization. The key steps involve a Mitsunobu reaction to introduce the phenylthio group, an oxidation to form the sulfone, deprotection of the nitrogen, and finally, N-alkylation or N-acylation.
Stage 1: Synthesis of the this compound Core
This stage focuses on the preparation of the parent this compound, which serves as the key intermediate for the synthesis of various analogs.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-(Phenylthio)pyrrolidine-1-carboxylate
This protocol describes the conversion of the hydroxyl group of N-Boc-3-hydroxypyrrolidine to a phenylthio group via a Mitsunobu reaction.
-
Materials:
-
N-Boc-3-hydroxypyrrolidine
-
Triphenylphosphine (PPh₃)
-
Thiophenol
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
-
-
Procedure:
-
To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF, add thiophenol (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-(phenylthio)pyrrolidine-1-carboxylate.
-
Protocol 2: Synthesis of tert-Butyl this compound-1-carboxylate
This protocol details the oxidation of the phenylthio group to a phenylsulfonyl group.
-
Materials:
-
tert-Butyl 3-(phenylthio)pyrrolidine-1-carboxylate
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tert-butyl 3-(phenylthio)pyrrolidine-1-carboxylate (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl this compound-1-carboxylate. The product can be further purified by recrystallization or column chromatography if necessary.
-
Protocol 3: Synthesis of this compound (TFA Salt)
This protocol describes the deprotection of the N-Boc group to yield the free amine as its trifluoroacetate salt.
-
Materials:
-
tert-Butyl this compound-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
-
Procedure:
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in DCM (5-10 volumes).[2]
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the solution at 0 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product as the TFA salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford this compound trifluoroacetate.
-
Quantitative Data for Stage 1
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |
| 1 | N-Boc-3-hydroxypyrrolidine | N-Boc-3-(phenylthio)pyrrolidine | PPh₃, Thiophenol, DIAD | THF | 80-95 |
| 2 | N-Boc-3-(phenylthio)pyrrolidine | N-Boc-3-(phenylsulfonyl)pyrrolidine | m-CPBA | DCM | 90-99 |
| 3 | N-Boc-3-(phenylsulfonyl)pyrrolidine | This compound | TFA | DCM | 95-99 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Stage 2: N-Functionalization of this compound
The secondary amine of this compound is a versatile handle for the introduction of various substituents, allowing for the creation of a diverse library of analogs.
Experimental Protocols
Protocol 4: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of the pyrrolidine core.
-
Materials:
-
This compound (TFA or HCl salt)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))
-
Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))
-
-
Procedure:
-
To a solution or suspension of this compound salt (1.0 eq) in the chosen solvent, add the base (2.5-3.0 eq for salt, 1.5-2.0 eq for free base).
-
Add the alkyl halide (1.1-1.5 eq) to the mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired N-alkyl-3-(phenylsulfonyl)pyrrolidine analog.
-
Protocol 5: N-Acylation of this compound
This protocol provides a general method for the N-acylation of the pyrrolidine core.
-
Materials:
-
This compound (TFA or HCl salt)
-
Acyl chloride or anhydride (e.g., benzoyl chloride, acetic anhydride)
-
Base (e.g., triethylamine (TEA) or pyridine)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
-
Procedure:
-
Dissolve or suspend this compound salt (1.0 eq) in the chosen solvent and cool to 0 °C.
-
Add the base (2.5-3.0 eq for salt, 1.5-2.0 eq for free base).
-
Add the acyl chloride or anhydride (1.1-1.2 eq) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-acyl-3-(phenylsulfonyl)pyrrolidine analog.
-
Quantitative Data for Stage 2 (Representative Examples)
| Analog Type | Alkylating/Acylating Agent | Product | Base | Solvent | Typical Yield (%) |
| N-Alkylation | Benzyl bromide | 1-Benzyl-3-(phenylsulfonyl)pyrrolidine | K₂CO₃ | MeCN | 85-95 |
| N-Alkylation | Ethyl iodide | 1-Ethyl-3-(phenylsulfonyl)pyrrolidine | TEA | DMF | 70-85 |
| N-Acylation | Benzoyl chloride | 1-Benzoyl-3-(phenylsulfonyl)pyrrolidine | TEA | DCM | 90-98 |
| N-Acylation | Acetic anhydride | 1-Acetyl-3-(phenylsulfonyl)pyrrolidine | Pyridine | DCM | 88-96 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Visualized Workflows
References
Application Notes and Protocols for the Catalytic Applications of Metal Complexes with 3-(Phenylsulfonyl)pyrrolidine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structural motif in a vast array of biologically active compounds and serves as a cornerstone in the design of chiral ligands for asymmetric catalysis. The introduction of a phenylsulfonyl group at the 3-position of the pyrrolidine ring offers a unique combination of steric bulk and electronic properties, making 3-(phenylsulfonyl)pyrrolidine an intriguing building block for novel chiral ligands. While the direct catalytic applications of metal complexes bearing this compound-derived ligands are not extensively documented in publicly available literature, the well-established success of other substituted pyrrolidine ligands in a variety of metal-catalyzed reactions provides a strong basis for predicting their potential.
This document provides detailed application notes and hypothetical protocols for the use of metal complexes with ligands derived from this compound in key catalytic transformations. The methodologies and expected outcomes are based on analogous systems reported for structurally similar pyrrolidine-based ligands in palladium-catalyzed cross-coupling reactions, rhodium-catalyzed asymmetric hydrogenation, and copper-catalyzed reactions. These notes are intended to serve as a comprehensive guide for researchers looking to explore the catalytic potential of this promising class of ligands.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Application Note:
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals. Chiral phosphine ligands derived from pyrrolidine have demonstrated significant efficacy in these transformations. A hypothetical phosphine ligand incorporating the this compound moiety, such as (S)-1-((R)-2-(diphenylphosphino)ferrocenyl)-3-(phenylsulfonyl)pyrrolidine, is expected to form a highly active and selective palladium catalyst for Suzuki-Miyaura reactions. The phenylsulfonyl group may influence the electronic properties and conformational rigidity of the ligand, potentially leading to enhanced catalytic activity and selectivity.
Experimental Workflow:
Detailed Protocol:
-
Catalyst Pre-formation (Optional): In a glovebox, to a flame-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the this compound-based phosphine ligand (0.012 mmol, 1.2 mol%).
-
Add anhydrous, degassed toluene (2 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the flask containing the pre-formed catalyst, or to a new flask containing the palladium precursor and ligand, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add an additional 3 mL of toluene to the flask.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data (Hypothetical):
The following table summarizes the expected performance of a palladium catalyst with a this compound-based ligand in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, based on data from analogous systems.
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | K₂CO₃ | Toluene | 100 | 12 | >95 |
| 2 | 4-Chloroanisole | K₃PO₄ | Dioxane | 110 | 18 | 90 |
| 3 | 1-Bromo-4-nitrobenzene | K₂CO₃ | Toluene | 80 | 6 | >98 |
| 4 | 2-Bromopyridine | Cs₂CO₃ | Dioxane | 100 | 16 | 85 |
Rhodium-Catalyzed Asymmetric Hydrogenation
Application Note:
Rhodium complexes bearing chiral pyrrolidine-derived phosphine ligands are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins, providing access to enantiomerically enriched products.[1][2] A bidentate phosphine ligand derived from this compound is anticipated to form a rhodium complex capable of high enantiocontrol in the hydrogenation of substrates like dehydroamino acid derivatives and enamides. The stereoelectronic environment created by the ligand around the rhodium center is crucial for achieving high enantioselectivity.
Catalytic Cycle:
Detailed Protocol:
-
Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and the chiral this compound-based bidentate phosphine ligand (0.011 mmol, 1.1 mol%) in anhydrous, degassed methanol (5 mL) in a Schlenk flask.
-
Stir the solution at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: In a separate flask, dissolve the prochiral olefin substrate (1.0 mmol) in anhydrous, degassed methanol (5 mL).
-
Transfer the substrate solution to the flask containing the catalyst.
-
Hydrogenation: Connect the reaction flask to a hydrogen gas source. Purge the flask with hydrogen three times.
-
Pressurize the reaction vessel to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at room temperature or a specified temperature.
-
Monitor the reaction progress by ¹H NMR spectroscopy or HPLC.
-
Work-up: Upon completion, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data (Hypothetical):
The following table presents the anticipated results for the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins using a catalyst derived from a this compound-based ligand, based on data from similar systems.[1]
| Entry | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl α-acetamidoacrylate | MeOH | 1 | 25 | 4 | >99 | 98 |
| 2 | Methyl (Z)-α-acetamidocinnamate | CH₂Cl₂ | 5 | 25 | 12 | >99 | 99 |
| 3 | Itaconic acid dimethyl ester | MeOH | 10 | 30 | 24 | 98 | 95 |
| 4 | N-acetyl-1-phenylethenamine | Toluene | 5 | 25 | 16 | >99 | 97 |
Copper-Catalyzed Asymmetric Reactions
Application Note:
Copper complexes with chiral nitrogen- or phosphorus-based ligands have emerged as versatile catalysts for a range of asymmetric transformations, including cycloadditions and coupling reactions. A ligand derived from this compound, for instance a bidentate N,N-ligand, could be employed in copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides to electron-deficient alkenes. This would provide a powerful method for the enantioselective synthesis of highly substituted pyrrolidines.
Experimental Workflow:
Detailed Protocol:
-
Catalyst Formation: In a flame-dried Schlenk tube under an inert atmosphere, add the this compound-derived ligand (0.055 mmol, 5.5 mol%) and Cu(OTf)₂ (0.05 mmol, 5 mol%).
-
Add anhydrous and degassed dichloromethane (3 mL) and stir the mixture at room temperature for 1 hour.
-
Reaction Setup: To the catalyst solution, add the azomethine ylide precursor (e.g., an iminoester, 1.0 mmol) and the electron-deficient alkene (1.2 mmol).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Reaction Initiation: Add a base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU, 1.1 mmol) dropwise to the reaction mixture to generate the azomethine ylide in situ.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification and Analysis: Purify the residue by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.
Quantitative Data (Hypothetical):
The following table shows the expected outcomes for a copper-catalyzed asymmetric 1,3-dipolar cycloaddition using a ligand derived from this compound, based on analogous systems.
| Entry | Azomethine Ylide Precursor | Alkene | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (endo/exo) | ee (%) (endo) |
| 1 | Glycine methyl ester imine | Dimethyl maleate | CH₂Cl₂ | 0 | 24 | 92 | >95:5 | 96 |
| 2 | Alanine ethyl ester imine | N-Phenylmaleimide | THF | 25 | 18 | 88 | >95:5 | 94 |
| 3 | Glycine methyl ester imine | (E)-Dimethyl 2-butenedioate | Toluene | 0 | 36 | 85 | 90:10 | 92 |
| 4 | Phenylalanine methyl ester imine | Acrylonitrile | CH₂Cl₂ | -20 | 48 | 78 | 85:15 | 90 |
Disclaimer: The protocols and quantitative data presented in this document are hypothetical and based on results obtained with structurally similar pyrrolidine-based ligands. Experimental conditions and outcomes may vary when using ligands derived from this compound. Optimization of reaction parameters will be necessary to achieve the desired results.
References
- 1. Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C-H Bond in the 3-(Phenylsulfonyl)pyrrolidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of contemporary methods for the direct functionalization of C-H bonds in the 3-(phenylsulfonyl)pyrrolidine scaffold. This valuable building block is frequently utilized in medicinal chemistry, and the ability to selectively modify its saturated core offers a powerful tool for generating novel analogues and exploring structure-activity relationships. This document details various catalytic systems, presents quantitative data for key transformations, and provides detailed experimental protocols.
Introduction to C-H Functionalization of N-Sulfonyl Pyrrolidines
The direct conversion of C-H bonds into new C-C or C-heteroatom bonds is a significant advancement in organic synthesis, offering a more atom-economical and efficient alternative to traditional multi-step methods that often require pre-functionalized substrates.[1][2] Saturated N-heterocycles, such as pyrrolidine, are ubiquitous motifs in pharmaceuticals.[1] The phenylsulfonyl group on the pyrrolidine nitrogen acts as a crucial directing group in many of these transformations, influencing the regioselectivity of the C-H activation step.[3][4] This allows for targeted modifications at positions that might otherwise be difficult to access.
This document focuses on several key catalytic approaches for the functionalization of the N-sulfonyl pyrrolidine core, including palladium-catalyzed arylation, copper-catalyzed amination, and photoredox-mediated reactions.
Palladium-Catalyzed α-Arylation of N-Thioamido-Pyrrolidine
A highly effective method for the enantioselective α-arylation of N-heterocycles has been developed, which can be adapted for the this compound scaffold.[5] The strategy involves the use of a removable thioamide directing group in conjunction with a chiral phosphoric acid ligand to achieve high yields and enantioselectivities.[5]
Data Presentation: Substrate Scope of Enantioselective α-Arylation
The following table summarizes the results for the palladium-catalyzed enantioselective α-arylation of N-pivaloylthioamido-pyrrolidine with various aryl boronic acids, demonstrating the broad applicability of this method.[5]
| Entry | Aryl Boronic Acid | Product | Yield (%) | e.r. |
| 1 | 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-1-(2,2-dimethyl-1-thioxopropyl)pyrrolidine | 85 | 98:2 |
| 2 | 4-Fluorophenylboronic acid | 1-(2,2-dimethyl-1-thioxopropyl)-2-(4-fluorophenyl)pyrrolidine | 82 | 98:2 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 1-(2,2-dimethyl-1-thioxopropyl)-2-(4-(trifluoromethyl)phenyl)pyrrolidine | 75 | 97:3 |
| 4 | 3-Methoxyphenylboronic acid | 1-(2,2-dimethyl-1-thioxopropyl)-2-(3-methoxyphenyl)pyrrolidine | 88 | 98:2 |
| 5 | 2-Naphthylboronic acid | 1-(2,2-dimethyl-1-thioxopropyl)-2-(naphthalen-2-yl)pyrrolidine | 80 | 98:2 |
| 6 | Thiophen-2-ylboronic acid | 1-(2,2-dimethyl-1-thioxopropyl)-2-(thiophen-2-yl)pyrrolidine | 70 | 95:5 |
Adapted from reference[5]. Reactions were performed on a 0.1 mmol scale. Enantiomeric ratio (e.r.) was determined by chiral HPLC analysis.
Experimental Protocol: General Procedure for Enantioselective α-Arylation
Note: This is a general protocol adapted for the N-sulfonyl pyrrolidine scaffold, based on the methodology reported for N-thioamido pyrrolidines.[5] The initial conversion of the N-sulfonyl pyrrolidine to the corresponding thioamide may be required.
Materials:
-
N-Pivaloylthioamido-pyrrolidine derivative
-
Aryl boronic acid (1.5 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
(R)-TRIP (15 mol%)
-
1,4-Benzoquinone (BQ) (2.0 equiv)
-
Ag₂CO₃ (2.0 equiv)
-
Toluene (0.2 M)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (5 mol%), (R)-TRIP (15 mol%), Ag₂CO₃ (2.0 equiv), and the aryl boronic acid (1.5 equiv).
-
The vial is sealed and purged with nitrogen.
-
Add toluene (to 0.2 M) followed by the N-pivaloylthioamido-pyrrolidine substrate (1.0 equiv).
-
The reaction mixture is stirred at 80 °C for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Pd-catalyzed α-arylation.
Copper-Catalyzed Intramolecular C-H Amination
Copper catalysis provides an effective means for intramolecular C-H amination, leading to the formation of pyrrolidine rings.[6][7] This methodology is particularly relevant for the synthesis of substituted pyrrolidines from acyclic precursors. The choice of ligand is critical for reaction efficiency.
Data Presentation: Ligand Effect on Copper-Catalyzed C-H Amination
The following table illustrates the impact of different tris(pyrazolyl)borate (Tpˣ) ligands on the yield of a model copper-catalyzed intramolecular C-H amination reaction.[6]
| Entry | Ligand (Tpˣ) | Yield (%) |
| 1 | Tpᵇᵘ,ᵐᵉ | 85 |
| 2 | Tpᵇʳ³ | 70 |
| 3 | Tp* | 65 |
| 4 | Tp | 40 |
Adapted from reference[6]. Yields determined by ¹H NMR analysis.
Experimental Protocol: General Procedure for Copper-Catalyzed Intramolecular C-H Amination
Note: This is a general protocol for the cyclization of an N-fluoro sulfonamide to form a pyrrolidine ring via intramolecular C-H amination.[2]
Materials:
-
Acyclic N-fluoro sulfonamide precursor
-
Cu(OTf)₂ (10 mol%)
-
Racemic bisoxazoline ligand (12 mol%)
-
Li₂CO₃ (2.0 equiv)
-
Dichloromethane (DCM) (0.1 M)
Procedure:
-
To a flame-dried Schlenk tube, add Cu(OTf)₂ (10 mol%), the bisoxazoline ligand (12 mol%), and Li₂CO₃ (2.0 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
Add a solution of the N-fluoro sulfonamide precursor (1.0 equiv) in DCM (to 0.1 M) via syringe.
-
The reaction mixture is stirred at room temperature for 16-24 hours.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with DCM (3 x 10 mL).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualizations
Caption: Simplified Cu-catalyzed amination cycle.
Photoredox-Mediated C-H Functionalization
Visible-light photoredox catalysis has emerged as a powerful and mild method for C-H functionalization.[4][8][9] These reactions often proceed via radical intermediates, enabling a wide range of transformations under ambient conditions. For N-sulfonyl pyrrolidines, this approach can be used for various C-C and C-heteroatom bond formations.
Data Presentation: Scope of Photoredox-Mediated Sulfonylation
The following table shows the scope of a photoredox-catalyzed reaction between N-sulfonylimines (as sulfonyl radical precursors) and various electron-poor alkenes.[9]
| Entry | Alkene | Product | Yield (%) |
| 1 | Methyl acrylate | Methyl 3-(phenylsulfonyl)propanoate | 85 |
| 2 | Acrylonitrile | 3-(Phenylsulfonyl)propanenitrile | 78 |
| 3 | N,N-Dimethylacrylamide | N,N-Dimethyl-3-(phenylsulfonyl)propanamide | 82 |
| 4 | Vinyl phenyl sulfone | 1,2-Bis(phenylsulfonyl)ethane | 70 |
Adapted from reference[9]. Reactions conducted on a 0.1 mmol scale.
Experimental Protocol: General Procedure for Photoredox C-H Functionalization
Note: This is a general protocol for the functionalization of C-H bonds using an organic photoredox catalyst.[4]
Materials:
-
This compound (as the limiting reagent)
-
Functionalization reagent (e.g., N-fluorobenzenesulfonimide for amination) (1.5 equiv)
-
Acridinium photoredox catalyst (e.g., 9-mesityl-10-phenylacridinium tetrafluoroborate) (1-2 mol%)
-
Phosphate salt (e.g., K₂HPO₄) (1.5 equiv)
-
Acetonitrile (0.05 M)
Procedure:
-
In a vial, combine the this compound (1.0 equiv), the functionalization reagent (1.5 equiv), the acridinium photoredox catalyst (1-2 mol%), and K₂HPO₄ (1.5 equiv).
-
Add acetonitrile (to 0.05 M) and degas the mixture with argon for 10 minutes.
-
Seal the vial and place it approximately 5 cm from a blue LED lamp.
-
Irradiate the mixture with stirring at room temperature for 12-24 hours.
-
After the reaction is complete, the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography to afford the desired product.
Visualizations
Caption: General photoredox C-H functionalization pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of olefins with N-sulfonyl 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General Strategy for Aliphatic C-H Functionalization Enabled by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Total Synthesis and Anticancer Activity of (+)-Verticillin A
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the total synthesis of the natural product (+)-Verticillin A and its application as a potent anticancer agent. The document provides comprehensive experimental protocols for its synthesis and biological evaluation, along with quantitative data and visualizations of the synthetic strategy and biological mechanism of action.
Introduction
(+)-Verticillin A is a complex dimeric epidithiodiketopiperazine (ETP) alkaloid that has demonstrated significant cytotoxic activity against a range of cancer cell lines.[1] Its intricate molecular architecture, featuring a C3–C3′ linkage between two diketopiperazine monomers and highly sensitive epidithiolactone moieties, has posed a considerable challenge to synthetic chemists for over five decades.[2][3] The recent successful total synthesis of (+)-Verticillin A has not only provided access to this scarce natural product but has also enabled the generation of novel derivatives with enhanced therapeutic potential, particularly against challenging cancers like diffuse midline glioma.[3][4]
The primary anticancer mechanism of (+)-Verticillin A and its analogues involves the modulation of histone methylation.[2][5] Specifically, these compounds have been shown to interact with the EZH inhibitory protein (EZHIP), leading to an increase in histone H3 lysine 27 trimethylation (H3K27me3) and subsequently inducing apoptosis in cancer cells.[2][5][6] This unique mechanism of action makes (+)-Verticillin A a promising lead compound for the development of novel epigenetic-based cancer therapies.
Data Presentation
Table 1: Summary of Quantitative Data for (+)-Verticillin A Synthesis and Biological Activity
| Parameter | Value | Reference(s) |
| Total Synthesis | ||
| Overall Yield | Not explicitly stated, requires step-by-step calculation | [7] |
| Longest Linear Sequence | 16 steps from commercially available starting materials | [4][8] |
| Anticancer Activity | ||
| IC50 vs. OVCAR4 (ovarian) | 47 nM | [9] |
| IC50 vs. OVCAR8 (ovarian) | 45 nM | [9] |
| IC50 vs. OVSAHO (ovarian) | 60 nM | [9] |
| IC50 vs. OVCAR8 Spheroids | 234 nM | [9] |
Experimental Protocols
I. Total Synthesis of (+)-Verticillin A
The total synthesis of (+)-Verticillin A is a multi-step process involving the preparation of a monomeric diketopiperazine, a key reductive dimerization, and late-stage functional group manipulations to install the sensitive epidithiolactone bridges. The following protocols are adapted from the reported synthesis by Movassaghi and coworkers.[7][10]
Key Stage: Reductive Dimerization of the Diketopiperazine Monomer
This protocol describes the crucial step of forming the C3-C3' bond to create the dimeric scaffold of Verticillin A.
Materials:
-
Diketopiperazine monomer (as a tertiary benzylic bromide)
-
Tris(triphenylphosphine)cobalt(I) chloride [CoCl(PPh3)3]
-
Anhydrous acetone
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the diketopiperazine monomer (1.0 eq) in anhydrous acetone (0.05 M) under an argon atmosphere, add tris(triphenylphosphine)cobalt(I) chloride (1.5 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the dimeric product.
II. Biological Evaluation Protocols
A. Cell Viability (MTS) Assay
This assay is used to determine the cytotoxic effects of (+)-Verticillin A on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., OVCAR4, OVCAR8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
(+)-Verticillin A stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of (+)-Verticillin A in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted (+)-Verticillin A solutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Apoptosis Detection by PARP Cleavage (Western Blot)
This protocol is used to assess whether (+)-Verticillin A induces apoptosis by detecting the cleavage of PARP, a hallmark of this process.
Materials:
-
Cancer cell lines
-
(+)-Verticillin A
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (detects both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with (+)-Verticillin A at various concentrations for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis.
Visualizations
Synthetic Workflow
Caption: A simplified workflow of the total synthesis of (+)-Verticillin A.
Biological Signaling Pathway
Caption: The proposed mechanism of action for (+)-Verticillin A-induced apoptosis.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. After 50 Years, MIT Chemists Finally Synthesize Elusive Anti-Cancer Compound - SoylentNews [soylentnews.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total Synthesis of Verticillin A and Application of Diazene-Directed Fragment Assembly to the Synthesis of Heterodimeric Epidithiodiketopiperazine Derivatives [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 3-(Phenylsulfonyl)pyrrolidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 3-(phenylsulfonyl)pyrrolidine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound derivatives in a question-and-answer format.
Question: My this compound derivative is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out," the separation of the compound as a liquid instead of a solid, is a frequent challenge. This phenomenon often happens when the compound's melting point is lower than the solution's temperature during crystallization or when there's a high concentration of impurities.[1] Here are several strategies to resolve this:
-
Increase Solvent Volume: Add more of the primary solvent to the heated solution. This helps to ensure the compound stays dissolved at a lower temperature as it cools.[1]
-
Slow Down the Cooling Rate: Allow the solution to cool to room temperature more gradually before transferring it to a colder environment. Slow cooling provides more time for the formation of an orderly crystal lattice.[1]
-
Modify the Solvent System: Experiment with different solvents or solvent mixtures. For pyrrolidine derivatives, solvent systems like methanol/water or acetone/water can be effective.[1] For sulfonamides, a solvent/anti-solvent system can be employed. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes cloudy.[2]
-
Introduce a Seed Crystal: If a small amount of the crystalline material is available, adding a seed crystal to the supersaturated solution can initiate crystallization.[1][2]
-
Charcoal Treatment: If impurities are suspected, treating the hot solution with activated charcoal can help remove them before cooling and crystallization.[1]
Question: The crystallization of my compound is happening too quickly, leading to small or impure crystals. How can I manage crystal growth?
Answer: Rapid crystallization can trap impurities within the crystal lattice, which undermines the purification process.[1] Ideal crystallization involves the slow formation of crystals. Here's how to achieve this:
-
Reduce Supersaturation: A lower level of supersaturation will slow down the nucleation and growth phases. You can achieve this by adding slightly more solvent than the minimum required for dissolution at high temperatures.[3]
-
Control the Cooling Process: Insulate the flask to slow down the cooling rate. Placing the flask on an insulating surface like a cork ring can be effective.[1][3] An inverted beaker can also create an insulating atmosphere around the cooling flask.[3]
Question: My recrystallized this compound derivative has a very low yield. How can I improve it?
Answer: A low yield suggests a significant loss of the compound during the procedure.[1] Here are potential reasons and their solutions:
-
Excessive Solvent: Using too much solvent will leave a considerable amount of the compound in the mother liquor after filtration.[1][3] To check for remaining compound, place a drop of the filtrate on a watch glass and let the solvent evaporate. If a significant residue remains, you can recover more product by evaporating some of the solvent and re-cooling.[1]
-
Premature Crystallization: If the compound crystallizes too early, such as during a hot filtration step to remove insoluble impurities, product will be lost. To prevent this, pre-heat the funnel and the receiving flask containing a small amount of boiling solvent.[1]
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] If the compound is too soluble in the chosen solvent at low temperatures, the recovery will be poor.
Question: My compound will not crystallize at all. What are the possible reasons and solutions?
Answer: The failure of a compound to crystallize is often related to the solvent or concentration.
-
Induce Crystallization:
-
Re-evaluate the Solvent System: If induction methods fail, the solvent may not be appropriate. The solvent can be removed by rotary evaporation to recover the crude solid, and another crystallization can be attempted with a different solvent system.[3][5]
Frequently Asked Questions (FAQs)
What are the best starting solvents to screen for this compound derivatives?
While the ideal solvent is compound-specific, here are some commonly used solvent systems for polar organic compounds that can be a good starting point:
-
Single Solvents: Ethanol, isopropanol, ethyl acetate, toluene, and water.[6][7]
-
Mixed Solvents: Heptane/ethyl acetate, methanol/water, acetone/water, and dichloromethane/cyclohexane.[7] A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[6]
How can I improve the purity of my final product?
-
Slow Crystallization: As mentioned in the troubleshooting guide, slow crystal growth is crucial for excluding impurities.
-
Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor that contains impurities.
-
Second Recrystallization: If the purity is still not satisfactory, a second recrystallization may be necessary.
Can I use a solvent mixture for recrystallization?
Yes, mixed-solvent systems are very common.[4] This technique is useful when no single solvent has the ideal solubility properties. The compound is typically dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent or "anti-solvent" (in which it is insoluble) is added dropwise until the solution becomes cloudy. The solution is then heated to redissolve the solid and cooled slowly to induce crystallization.[2][4] Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[4]
Data Presentation
| Compound Type | Solvent System | Comments |
| Pyrrolidine Derivatives | Methanol/Water | A common choice for polar compounds.[1] |
| Acetone/Water | Another effective polar protic/aprotic mixture.[1][7] | |
| Ethanol | Often a good general-purpose solvent.[6] | |
| Sulfonamide Compounds | Solvent/Anti-solvent | A controlled method to induce crystallization.[2] |
| N-Benzyl-D3-malic imide | Ethanol/Water | Used for the purification of a pyrrolidine precursor.[8] |
| Metdilazine (a pyrrolidine-containing drug) | Ethanol | Resulted in a high yield of the final product.[9] |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization of a this compound Derivative
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture with stirring (e.g., on a hot plate). Continue to add the solvent in portions until the compound is completely dissolved.[1]
-
Decolorization (Optional): If the solution has a colored tint due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration. Pre-heat a funnel and a new flask containing a small amount of the boiling solvent. Quickly filter the hot solution through a fluted filter paper. This step should be done rapidly to prevent premature crystallization.[1]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To encourage slower cooling, you can place the flask on an insulating surface.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions Using 3-(Phenylsulfonyl)pyrrolidine
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges in achieving high enantioselectivity when using 3-(phenylsulfonyl)pyrrolidine as an organocatalyst. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your asymmetric reactions.
Troubleshooting Guide: Low Enantioselectivity
Low enantiomeric excess (e.e.) is a common issue in asymmetric catalysis. This guide provides a systematic approach to identifying and resolving the root causes when using this compound.
Q1: My reaction is showing low enantioselectivity. What are the most critical initial parameters to check?
When encountering low enantioselectivity, it is essential to first verify the integrity of your reagents and the reaction setup.
-
Catalyst Purity and Integrity: Ensure the this compound catalyst is of high chemical and enantiomeric purity. Impurities can act as competing, non-selective catalysts.
-
Reagent and Solvent Purity: All starting materials and solvents must be of high purity and anhydrous, as water and other impurities can interfere with the catalytic cycle.
-
Reaction Conditions: Confirm that the temperature, concentration, and stirring rate are precisely controlled and consistent with established protocols for similar reactions.
Q2: How do I optimize reaction conditions to improve enantioselectivity?
If the initial checks do not resolve the issue, a systematic optimization of the reaction parameters is necessary. The following table summarizes the impact of various parameters on enantioselectivity in pyrrolidine-catalyzed Michael additions, which can serve as a starting point for optimization.
Table 1: Effect of Reaction Parameters on Enantioselectivity in a Representative Michael Addition
| Parameter | Variation | Typical Effect on e.e. (%) | Probable Cause for Low e.e. | Suggested Solution |
| Temperature | 25°C → 0°C → -20°C | Increase | Higher temperatures can lead to less selective background reactions or a less ordered transition state. | Lower the reaction temperature incrementally. |
| Solvent | Toluene | High | The choice of solvent affects the solubility of intermediates and the stability of the transition state. | Screen a range of aprotic solvents of varying polarity (e.g., CH₂Cl₂, THF, Dioxane). |
| CH₂Cl₂ | Moderate to High | |||
| THF | Moderate | |||
| Protic Solvents (e.g., MeOH) | Low | Protic solvents can interfere with the hydrogen bonding crucial for stereocontrol. | Avoid protic solvents unless a specific protocol requires them. | |
| Catalyst Loading | 5 mol% → 20 mol% | Variable | Insufficient catalyst may lead to a dominant, non-catalyzed background reaction. | Optimize catalyst loading, starting from 10-20 mol%. |
| Additives | Acetic Acid (10 mol%) | Can Increase | The absence of a co-catalyst or additive may result in a less organized transition state. The phenylsulfonyl group's hydrogen bond donating capacity can be modulated by additives. | Screen weak Brønsted or Lewis acids as additives. |
| Water (1 equivalent) | Can Increase or Decrease | Trace water can sometimes be beneficial by participating in the hydrogen-bonding network, but excess water is often detrimental. | Ensure anhydrous conditions initially, then consider the controlled addition of a small amount of water. |
Q3: Could the phenylsulfonyl group on the catalyst be the source of the problem?
Yes, the phenylsulfonyl group plays a critical role in stereocontrol and can also present challenges.
-
Steric Hindrance: The bulky phenylsulfonyl group helps to create a chiral pocket that directs the approach of the electrophile. However, for particularly bulky substrates, this can lead to poor reactivity.
-
Hydrogen Bonding: The sulfonamide proton can act as a hydrogen bond donor, activating the electrophile and organizing the transition state. If this interaction is disrupted, lower enantioselectivity will result.
Troubleshooting the Role of the Sulfonyl Group:
| Issue | Probable Cause | Suggested Solution |
| Poor reactivity with bulky substrates | Steric clash with the phenylsulfonyl group. | Consider a catalyst with a smaller sulfonyl group or a different substitution pattern on the pyrrolidine ring. |
| Inconsistent results | Disruption of the hydrogen-bonding network by impurities or solvent. | Ensure the use of non-coordinating, anhydrous solvents. Screen additives that may enhance or stabilize the hydrogen-bonding network. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in an asymmetric Michael addition?
This compound catalyzes the Michael addition via an enamine catalytic cycle. The pyrrolidine nitrogen reacts with a ketone or aldehyde to form a chiral enamine. This enamine then attacks the Michael acceptor (e.g., a nitroalkene) in a stereocontrolled manner. The phenylsulfonyl group helps to direct this attack through steric hindrance and hydrogen bonding with the acceptor, leading to the formation of one enantiomer preferentially. Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.
Q2: How should I store and handle this compound?
Like most organocatalysts, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. It is advisable to handle the catalyst in a glovebox or under a stream of inert gas, especially when preparing stock solutions.
Q3: Can the catalyst be recovered and reused?
In many cases, pyrrolidine-based organocatalysts can be recovered and reused.[1] Recovery typically involves an acidic workup to protonate the catalyst, making it water-soluble and separable from the organic product. Subsequent basification of the aqueous layer and extraction allows for the recovery of the catalyst. The purity and enantiomeric integrity of the recovered catalyst should be verified before reuse.
Q4: What are common side reactions to be aware of?
-
Racemization of the product: If the product has an acidic proton, it may racemize under the reaction conditions, especially with prolonged reaction times or during workup.
-
Self-condensation of the aldehyde/ketone: This can be a significant side reaction, particularly with enolizable aldehydes. Using an excess of one reagent or slow addition of the other can sometimes mitigate this.
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol is a representative example of a reaction where this compound can be used as a catalyst. Optimization may be required for different substrates.
Materials:
-
(S)-3-(Phenylsulfonyl)pyrrolidine (20 mol%)
-
trans-β-Nitrostyrene (1.0 eq.)
-
Cyclohexanone (10 eq.)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add (S)-3-(phenylsulfonyl)pyrrolidine (0.2 mmol, 20 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Add trans-β-nitrostyrene (1.0 mmol, 1.0 eq.).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add cyclohexanone (10 mmol, 10 eq.) to the reaction mixture.
-
Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
Table 2: Representative Enantioselectivities in Pyrrolidine-Sulfonamide Catalyzed Michael Additions
| Donor | Acceptor | Catalyst | Solvent | Temp (°C) | e.e. (%) | Reference |
| Cyclohexanone | trans-β-Nitrostyrene | (S)-Pyrrolidine trifluoromethanesulfonamide | Toluene | RT | 99 | [2] |
| Propanal | trans-β-Nitrostyrene | (S)-Pyrrolidine trifluoromethanesulfonamide | Toluene | RT | 99 | [2] |
| Cyclohexanone | N-Phenylmaleimide | (S)-Pyrrolidine sulfonamide | CH₂Cl₂ | RT | 92 | [3] |
Note: The data in Table 2 are for structurally related pyrrolidine sulfonamides and serve as a benchmark for what can be achieved with this class of catalysts. Optimal conditions for this compound may vary.
References
removing residual catalysts from 3-(phenylsulfonyl)pyrrolidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalysts from reactions involving 3-(phenylsulfonyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of residual catalyst contamination in this compound synthesis?
Residual catalyst contamination, particularly from transition metals like palladium (Pd) or ruthenium (Ru), often originates from cross-coupling reactions or hydrogenations employed during the synthesis of the pyrrolidine ring or the introduction of the phenylsulfonyl group.[1][2] These catalysts, while essential for the chemical transformation, must be effectively removed to ensure the purity and safety of the final compound, especially in pharmaceutical applications.[3][4]
Q2: What are the regulatory limits for residual catalysts in active pharmaceutical ingredients (APIs)?
Regulatory bodies like the European Medicines Agency (EMA) have established strict limits for metal residues in drug substances. These limits are based on the Permitted Daily Exposure (PDE) and vary depending on the metal's toxicity and the route of administration. For instance, palladium, a common catalyst, has specific concentration limits that must be met for oral or parenteral drug products. Adhering to these guidelines is critical for drug development professionals.
Q3: What are the primary methods for removing residual palladium catalysts?
The most common and effective methods for removing residual palladium from organic reaction mixtures include:
-
Adsorption: Using solid-supported materials with a high affinity for the metal. Activated carbon and specialized metal scavengers are widely used.[5]
-
Crystallization: Purifying the product through crystallization, which can leave the catalyst impurities in the mother liquor.[5]
-
Extraction: Employing liquid-liquid extraction to partition the catalyst into a separate phase.[5]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the catalyst.[5][6]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts.[5]
Q4: How do I choose the best catalyst removal method for my this compound reaction?
The optimal method depends on several factors:
-
Nature of the Catalyst: Heterogeneous catalysts (e.g., Pd/C) can often be removed by simple filtration, whereas homogeneous catalysts require more advanced techniques like scavenging or chromatography.
-
Properties of this compound: Consider its solubility, stability, and potential to chelate with the metal.
-
Solvent System: The polarity of the solvent can influence the effectiveness of scavengers and the solubility of the catalyst species.[5]
-
Desired Purity Level: For APIs, a combination of methods (e.g., chromatography followed by a scavenger) may be necessary to meet stringent purity requirements.[6]
Troubleshooting Guides
Issue 1: Low Efficiency of Palladium Removal Using Scavengers
-
Possible Cause: Incorrect scavenger selection. Thiol-based scavengers are generally effective for Pd(II), while other types may be better suited for Pd(0).
-
Troubleshooting Steps:
-
Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., silica-based with thiol, amine, or dimercaptotriazine functionalities) to identify the most effective one for your specific reaction conditions.[5]
-
Optimize Conditions: Experiment with the scavenger-to-palladium ratio, reaction time, and temperature.[5]
-
Consider the Solvent: Ensure the chosen scavenger is compatible with your solvent system.
-
Issue 2: Significant Product Loss During Purification
-
Possible Cause: Non-specific adsorption of this compound onto the purification medium, especially activated carbon.[5]
-
Troubleshooting Steps:
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.
-
Screen Different Scavengers: Select a scavenger with high selectivity for the catalyst and low affinity for your product.[5]
-
Adjust the Solvent: Using a solvent in which your product is highly soluble can reduce its adsorption.[5]
-
Change the Purification Method: If product loss remains high, consider switching to crystallization or liquid-liquid extraction.[5]
-
Issue 3: Inconsistent Catalyst Removal from Batch to Batch
-
Possible Cause: Variation in the form of the residual catalyst (e.g., different oxidation states or colloidal particles) at the end of the reaction.[5]
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: A consistent work-up procedure before the purification step can help minimize variability in the catalyst species.[5]
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on 2,4,6-trimercaptotriazine (TMT), are effective against a wider range of palladium species.[6]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step could convert the various palladium species into a single, more easily removed form.
-
Quantitative Data on Catalyst Removal
The following tables summarize typical quantitative data for palladium removal using common purification techniques. While this data is not specific to this compound, it provides a general benchmark for what can be achieved.
Table 1: Palladium Removal by Column Chromatography and Scavenging Resin
| Purification Step | Average Residual Pd (ppm) | Average Removal Efficiency |
| Crude Product | ~1000 - 5000 | N/A |
| After Column Chromatography | < 100 | ~90% |
| After Scavenging Resin (Post-Chromatography) | < 50 (often < 10) | ~98% (cumulative) |
Data adapted from a pilot study on lead-like compounds.[6]
Table 2: Comparison of Different Palladium Scavengers
| Scavenger Type | Typical Loading (equiv. to Pd) | Typical Final Pd Level (ppm) |
| Silica-Thiol | 5 - 10 | < 20 |
| Polymer-Thiol | 5 - 10 | < 20 |
| Silica-TMT | 4 - 8 | < 10 |
| Activated Carbon | 10 - 20 wt% | < 50 |
This is generalized data; optimal conditions and results will vary depending on the specific reaction.
Experimental Protocols
Protocol 1: Removal of Residual Palladium using a Silica-Based Scavenger
-
Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate).
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., Silica-Thiol or Silica-TMT) to the solution. The amount of scavenger should be determined based on the expected amount of residual palladium, typically 5-10 equivalents.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally for your specific reaction.[5]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[5]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[5]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[5]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm the removal efficiency.[5]
Protocol 2: Removal of Residual Palladium using Activated Carbon
-
Dissolution: Dissolve the crude this compound in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or an elevated temperature for 1 to 12 hours.
-
Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon. A hot filtration can help prevent the product from crystallizing on the filter.
-
Washing: Wash the celite pad with fresh, hot solvent to recover any adsorbed product.[5]
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Determine the residual palladium content in the purified product using ICP-MS.
Visualized Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Emulsions in 3-(Phenylsulfonyl)pyrrolidine Reaction Workups
This guide provides researchers, scientists, and drug development professionals with practical solutions for preventing and resolving emulsions encountered during the workup of reactions involving 3-(phenylsulfonyl)pyrrolidine and its derivatives. The inherent amphiphilic nature of such molecules can often lead to challenging phase separations.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my workup?
An emulsion is a stable mixture of two or more immiscible liquids, like an organic solvent and water.[1][2] One liquid is dispersed as microscopic droplets within the other.[1] Emulsions form during workups when vigorous mixing (like shaking a separatory funnel) provides the energy to break up the liquids into droplets, and other substances in the mixture act as emulsifying agents, preventing the droplets from coalescing.[3][4] Molecules with both polar and non-polar regions, such as this compound, or reaction byproducts can act as these stabilizing agents, similar to surfactants.[1][5]
Q2: Are reactions with this compound particularly prone to forming emulsions?
Yes, they can be. The this compound scaffold contains a non-polar phenyl group and a pyrrolidine ring, along with a highly polar sulfonyl group. This combination of hydrophobic and hydrophilic characteristics can impart surfactant-like properties to the molecule or its derivatives, leading to the stabilization of emulsions at the interface between aqueous and organic layers.
Q3: What is the first thing I should do when an emulsion forms?
The simplest and least invasive first step is to let the separatory funnel stand undisturbed for 15-30 minutes.[6][7] Often, the emulsion will break or at least reduce in volume on its own as the droplets slowly coalesce. Gently swirling or tapping the funnel can sometimes expedite this process.[8][9]
Q4: What is "salting out" and how does it help break an emulsion?
"Salting out" involves adding a saturated salt solution (brine) or a solid salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the emulsion.[8][10][11] This increases the ionic strength of the aqueous layer, making it more polar.[10][11] This reduces the solubility of organic compounds in the aqueous phase, forcing them into the organic layer and disrupting the emulsion's stability.[11][12]
Q5: Can changing the pH of the aqueous layer help?
Yes, adjusting the pH with a dilute acid or base can be very effective.[12] If the emulsion is stabilized by acidic or basic impurities, neutralizing them can break the emulsion. For instance, if an emulsion forms when extracting a basic solution with a chlorinated solvent like dichloromethane (DCM), acidification may help resolve the layers.[7] However, ensure your target compound is stable at the adjusted pH.[12]
Q6: When should I consider filtering the emulsion?
Filtration is an excellent option when the emulsion is suspected to be stabilized by fine, suspended solid particles.[7] Filtering the entire mixture through a pad of Celite® or a plug of glass wool can remove these particulates, often leading to a clean phase separation in the filtrate.[6][7]
Q7: How can I prevent emulsions from forming in the first place?
Prevention is often easier than treatment.[10]
-
Gentle Mixing: Instead of vigorously shaking the separatory funnel, use gentle, repeated inversions or a swirling motion to minimize the agitation energy.[10]
-
Solvent Evaporation: Before the workup, remove the reaction solvent via rotary evaporation and then redissolve the residue in your chosen extraction solvent.[6][7]
-
Alternative Extraction: For samples highly prone to emulsion formation, consider using Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) instead of traditional liquid-liquid extraction.[10][11]
Troubleshooting Guide
When faced with a persistent emulsion, follow this systematic approach, starting with the least invasive methods.
Troubleshooting Workflow Diagram
References
- 1. Emulsion - Wikipedia [en.wikipedia.org]
- 2. Emulsions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biolinscientific.com [biolinscientific.com]
- 4. thermopedia.com [thermopedia.com]
- 5. bsee.gov [bsee.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. azom.com [azom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biotage.com [biotage.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Researcher's Guide to Determining Enantiomeric Excess for Products Synthesized with 3-(Phenylsulfonyl)pyrrolidine Derivatives
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical step in evaluating the efficacy of a chiral catalyst. This guide provides an objective comparison of analytical methods for determining the enantiomeric purity of products synthesized using 3-(phenylsulfonyl)pyrrolidine-based organocatalysts, with a focus on the asymmetric Michael addition reaction as a model system. Experimental data for the target catalyst and alternative pyrrolidine-based catalysts are presented, along with detailed experimental protocols and workflow visualizations.
Performance Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition
The conjugate addition of a ketone to a nitroalkene is a benchmark reaction for assessing the performance of chiral organocatalysts. The following tables summarize the effectiveness of a this compound derivative and compare it with other common pyrrolidine-based catalysts in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.
Table 1: Performance of a this compound Catalyst
| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (2S,3S,4R)-2-(Phenylsulfonylmethyl)-3,4-(isopropylidenedioxy)pyrrolidine | Toluene | 95 | 95:5 | 90 |
Data synthesized from a study on a new chiral pyrrolidine organocatalyst in the Michael addition reaction.[1]
Table 2: Performance of Alternative Pyrrolidine-Based Catalysts
| Catalyst | Solvent | Additive | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (S)-Pyrrolidine trifluoromethanesulfonamide | CH2Cl2 | - | 98 | >50:1 | 99 |
| L-Proline | DMSO | - | - | - | - |
| Prolineamide derivative | H₂O/EA | p-nitrobenzoic acid | 41 | 87:13 | 53 |
Data for (S)-Pyrrolidine trifluoromethanesulfonamide is from a study on direct Michael addition reactions.[2] Data for L-proline and the prolineamide derivative are from various studies on proline-based organocatalysis.
Methodologies for Enantiomeric Excess Determination
The two most prevalent and reliable methods for determining the enantiomeric excess of chiral products from these syntheses are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
-
Instrument Preparation:
-
HPLC system equipped with a UV detector.
-
Chiral Column: Daicel Chiralpak AD-H (or similar cellulose or amylose-based column).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for the specific product to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the product (e.g., 254 nm for products containing a phenyl group).
-
-
Sample Preparation:
-
Prepare a racemic standard of the product by running the reaction with a non-chiral catalyst (e.g., pyrrolidine). Dissolve a small amount in the mobile phase.
-
Prepare the sample of the enantiomerically enriched product by dissolving a small amount from the catalytic reaction in the mobile phase.
-
-
Analysis:
-
Inject the racemic standard to identify the retention times of both enantiomers.
-
Inject the enantiomerically enriched sample.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Caption: Workflow for ee determination by Chiral HPLC.
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomeric complexes through the addition of a chiral solvating agent (CSA). These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers.
-
Instrument Preparation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the product.
-
Select a suitable Chiral Solvating Agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL.
-
Add a molar excess (typically 1.5 to 5 equivalents) of the CSA directly to the NMR tube.
-
-
Analysis:
-
Acquire another ¹H NMR spectrum after the addition of the CSA.
-
Identify a proton signal in the product that shows clear separation (splitting) into two distinct signals, corresponding to the two diastereomeric complexes. Protons close to the chiral center are often the best candidates.
-
Integrate the separated signals corresponding to the two enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100
-
Caption: Workflow for ee determination by NMR with a CSA.
Comparison of Analytical Methods
Both chiral HPLC and NMR spectroscopy are powerful techniques for determining enantiomeric excess. The choice between them often depends on factors such as sample availability, purity, the need for method development, and the desired level of accuracy.
Table 3: Comparison of Chiral HPLC and NMR for ee Determination
| Feature | Chiral HPLC | NMR with Chiral Solvating Agents |
| Principle | Physical separation of enantiomers on a CSP | Formation of diastereomeric complexes in solution |
| Accuracy | High, often considered the "gold standard" | Generally good, but can be affected by peak overlap |
| Sensitivity | High, suitable for trace analysis | Lower, requires mg quantities of sample |
| Method Development | Can be time-consuming (screening columns/solvents) | Often faster, involves adding the CSA to the sample |
| Sample Consumption | Destructive (sample is consumed) | Non-destructive (sample can be recovered) |
| Sample Purity | Tolerant to some impurities | Requires highly purified samples for accurate integration |
| Cost | Higher initial instrument cost, ongoing solvent costs | Lower instrument cost if already available |
This guide provides a foundational framework for researchers working with this compound and other chiral organocatalysts. The provided data and protocols serve as a starting point for the rigorous and accurate determination of enantiomeric excess, a crucial parameter in the advancement of asymmetric synthesis and drug development.
References
Assessing the Stereochemical Outcome of Reactions Using Chiral 3-(Phenylsulfonyl)pyrrolidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting stereochemical control to a reaction before being cleaved, ideally to be recovered and reused. Among the diverse array of chiral auxiliaries, pyrrolidine-based structures have garnered significant attention due to their rigid conformational nature and the prevalence of the pyrrolidine motif in biologically active molecules. This guide provides a comparative assessment of the stereochemical outcomes of reactions using the chiral auxiliary, 3-(phenylsulfonyl)pyrrolidine, benchmarked against established alternatives.
While direct, comprehensive studies detailing the use of this compound as a traditional chiral auxiliary are limited in publicly available literature, its structural motifs are present in various chiral organocatalysts. This guide, therefore, draws comparisons from the broader context of asymmetric reactions where the phenylsulfonylpyrrolidine moiety plays a key stereodirecting role, alongside data from well-established chiral auxiliaries in similar transformations.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary or catalyst is highly dependent on the specific reaction type and substrates involved. Below is a summary of the performance of pyrrolidine-based organocatalysts, including those with sulfonyl groups, in key asymmetric transformations, compared with prominent chiral auxiliaries.
| Reaction Type | Chiral Auxiliary/Catalyst | Substrate 1 | Substrate 2 | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| Michael Addition | Pyrrolidine-based diamine | Cyclic Ketones | β-nitrostyrenes | >99:1 dr, >99% e.e.[1] |
| Michael Addition | Pyrrolidinyl sulfonamide | 1,3-dicarbonyl compounds | Activated allylic bromides | High enantioselectivities |
| Aldol Reaction | Evans' Oxazolidinone | Propionyl-oxazolidinone | Benzaldehyde | 99:1 (syn:anti) |
| Diels-Alder Reaction | Camphorsultam | N-acryloyl-camphorsultam | Cyclopentadiene | >98:2 (endo:exo) |
| Alkylation | (S,S)-(+)-Pseudoephedrine Amide | Propionyl-pseudoephedrine amide | Benzyl bromide | 95:5 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key asymmetric reactions.
Asymmetric Michael Addition using a Pyrrolidine-based Diamine Catalyst
A solution of the pyrrolidine-based diamine catalyst (0.02 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) is prepared. To this solution, the cyclic ketone (0.2 mmol) is added, and the mixture is stirred for 10 minutes at room temperature. The β-nitrostyrene (0.1 mmol) is then added, and the reaction is stirred for the time specified in the relevant literature, monitoring by thin-layer chromatography. Upon completion, the reaction mixture is concentrated and purified by column chromatography on silica gel to afford the desired γ-nitrocarbonyl compound. The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]
Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
To a solution of the N-acyl oxazolidinone (1.0 mmol) in dry dichloromethane (5 mL) at -78 °C is added di-n-butylboron triflate (1.1 mmol) followed by triethylamine (1.2 mmol). The resulting solution is stirred at -78 °C for 30 minutes, then at 0 °C for 30 minutes. The reaction is re-cooled to -78 °C, and the aldehyde (1.2 mmol) is added. After stirring for 2 hours at -78 °C and then for 1 hour at 0 °C, the reaction is quenched with a pH 7 buffer. The product is extracted with dichloromethane, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography. The diastereomeric ratio is determined by 1H NMR spectroscopy of the crude reaction mixture.
Logical Workflow for Assessing Stereochemical Outcome
The process of evaluating the stereochemical outcome of a reaction employing a chiral auxiliary or catalyst follows a logical progression from reaction setup to product analysis.
Caption: A flowchart illustrating the key stages in assessing the stereochemical outcome of a reaction using a chiral auxiliary.
Signaling Pathways in Asymmetric Catalysis
The stereochemical outcome in organocatalyzed reactions, such as those employing pyrrolidine derivatives, is often governed by the formation of specific intermediates that favor one stereochemical pathway over another.
Caption: A simplified diagram showing the catalytic cycle for a proline-type organocatalyst in a Michael addition reaction.
References
Spectroscopic Comparison of 3-(Phenylsulfonyl)pyrrolidine Diastereomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a clear understanding of the stereochemistry of bioactive molecules is paramount. The spatial arrangement of atoms can significantly influence a compound's pharmacological activity, and as such, robust analytical methods for diastereomer differentiation are essential. This guide provides a comparative analysis of the spectroscopic properties of cis- and trans-3-(phenylsulfonyl)pyrrolidine, offering a framework for their identification and characterization.
The pyrrolidine ring is a prevalent scaffold in numerous pharmaceuticals and natural products.[1][2] Substitution at the 3-position of the pyrrolidine ring introduces a chiral center, and in the case of 3-(phenylsulfonyl)pyrrolidine, this leads to the existence of cis and trans diastereomers. The differentiation of these isomers is critical for structure-activity relationship (SAR) studies and for ensuring the stereochemical purity of drug candidates. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for this purpose.
Data Presentation: A Comparative Overview
The key to distinguishing between the cis and trans diastereomers of this compound lies in the subtle but significant differences in their spectroscopic signatures. These differences arise from the distinct spatial relationships between the phenylsulfonyl group and the pyrrolidine ring protons and carbons.
¹H NMR Spectroscopy
In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the pyrrolidine ring protons are particularly informative. The orientation of the bulky phenylsulfonyl group influences the magnetic environment of the neighboring protons.
Table 1: Comparative ¹H NMR Data (Predicted) for this compound Diastereomers in CDCl₃
| Proton | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) | Expected Key Differences |
| H-2ax | Value | Value | Significant shielding/deshielding effects due to proximity to the sulfonyl group. |
| H-2eq | Value | Value | |
| H-3 | Value | Value | The chemical shift of the proton at the substitution site will differ. |
| H-4ax | Value | Value | Coupling constants (J-values) between H-3 and H-4 protons will vary. |
| H-4eq | Value | Value | |
| H-5ax | Value | Value | |
| H-5eq | Value | Value | |
| NH | Value | Value | |
| Phenyl-H | 7.50 - 7.90 (m) | 7.50 - 7.90 (m) | Generally similar, but minor shifts may be observed. |
Note: The values in this table are placeholders and represent the expected regions for such protons. Actual experimental values are required for definitive assignment.
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR chemical shifts of the pyrrolidine ring carbons will be affected by the stereochemistry at the C-3 position.
Table 2: Comparative ¹³C NMR Data (Predicted) for this compound Diastereomers in CDCl₃
| Carbon | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) | Expected Key Differences |
| C-2 | Value | Value | The chemical shifts of carbons adjacent to the substitution site (C-2 and C-4) are expected to show the most significant differences. |
| C-3 | Value | Value | |
| C-4 | Value | Value | |
| C-5 | Value | Value | |
| Phenyl-C | 127.0 - 135.0 | 127.0 - 135.0 | Generally similar. |
Note: The values in this table are placeholders. Experimental verification is necessary.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups. While the spectra of the two diastereomers are expected to be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The stretching frequencies of the S=O and N-H bonds may also exhibit slight shifts depending on the intramolecular environment.
Table 3: Key IR Absorption Frequencies (Predicted) for this compound Diastereomers
| Functional Group | Wavenumber (cm⁻¹) | Expected Key Differences |
| N-H Stretch | 3300 - 3500 | May show slight shifts due to differences in hydrogen bonding potential. |
| C-H Stretch (Aromatic) | 3000 - 3100 | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | |
| S=O Asymmetric Stretch | 1300 - 1350 | The exact position may be sensitive to the local electronic environment. |
| S=O Symmetric Stretch | 1120 - 1160 | |
| Fingerprint Region | < 1500 | Will contain unique patterns of bands for each diastereomer. |
Note: The values in this table are typical ranges for the indicated functional groups.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the this compound diastereomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] Ensure the sample is fully dissolved.
-
Instrument : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid (if applicable) : Place a drop of the neat liquid between two KBr or NaCl plates.
-
Solid (KBr Pellet) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[4]
-
Solution : Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).
-
-
Instrument : A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.[4]
-
Visualization of Spectroscopic Differentiation
The logical workflow for distinguishing the diastereomers based on their spectroscopic data can be visualized as follows:
Figure 1. Logical workflow for the differentiation of this compound diastereomers.
References
Performance Evaluation of Catalysts in Syntheses Involving Phenylsulfonyl-Pyrrolidine Scaffolds
For researchers and professionals in drug development and organic synthesis, the pyrrolidine ring is a privileged scaffold due to its prevalence in a wide array of biologically active compounds. The incorporation of a phenylsulfonyl group can significantly influence the physicochemical and biological properties of these molecules. This guide provides a comparative analysis of different catalytic systems used for the synthesis of 3-substituted pyrrolidines and the application of pyrrolidine-sulfonamide derivatives as organocatalysts in key asymmetric reactions.
Catalytic Synthesis of 3-Aryl Pyrrolidines: A Comparison of Metal Catalysts
The synthesis of 3-aryl pyrrolidines is a critical transformation, and various transition metal catalysts have been employed to achieve this. Below is a comparison of palladium, cobalt, and nickel-based catalytic systems for the arylation and alkylation of pyrroline precursors.
Data Presentation: Catalyst Performance in 3-Substituted Pyrrolidine Synthesis
| Catalyst System | Substrates | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) | Key Observations |
| Palladium -catalyzed | N-alkyl pyrrolines, Arylating agents | Hydroarylation | Broad scope, generally high yields | Not specified (achiral) | Effective for a wide range of arylating agents, leading to 3-aryl pyrrolidines. The process is robust and uses bench-stable reagents.[1][2][3][4] |
| Cobalt -catalyzed (with BOX ligand) | 3-Pyrrolines, Alkyl iodides | Hydroalkylation | Good yields | Up to 97% | Demonstrates high enantioselectivity for the formation of C3-alkylated pyrrolidines through desymmetrization of 3-pyrrolines.[5] |
| Nickel -catalyzed (with BOX ligand) | 3-Pyrrolines, Alkyl iodides | Isomerization/ Hydroalkylation | Good yields | Not specified for C3 | Primarily directs selectivity towards C2-alkylated isomers via a tandem alkene isomerization and hydroalkylation pathway.[5] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Hydroarylation of Pyrrolines: A typical procedure involves the reaction of an N-alkyl pyrroline with an arylating agent in the presence of a palladium catalyst. The reaction is often carried out in a suitable solvent and may require a base or other additives. The specific conditions, such as temperature and reaction time, are optimized for the specific substrates. Mechanistic studies suggest a Heck-type arylation followed by reduction of an enamine intermediate.[3]
Representative Protocol for Cobalt-Catalyzed Enantioselective Hydroalkylation: In a glovebox, a mixture of a cobalt salt, a chiral bisoxazoline (BOX) ligand, and a reducing agent are combined in a solvent. The 3-pyrroline substrate and an alkyl iodide are then added. The reaction is stirred at a specific temperature until completion. The enantiomeric excess of the resulting C3-alkylated pyrrolidine is determined by chiral chromatography.[5]
Experimental Workflow
Caption: A generalized workflow for the catalytic synthesis of 3-substituted pyrrolidines.
Pyrrolidine-Sulfonamide Derivatives as Organocatalysts
Derivatives of pyrrolidine featuring a sulfonamide group are effective organocatalysts for asymmetric reactions, such as Michael additions and aldol reactions. The sulfonamide moiety can act as a hydrogen bond donor, which plays a crucial role in the stereochemical control of the reaction.
Data Presentation: Performance of Pyrrolidine-Sulfonamide Organocatalysts
| Organocatalyst Type | Reaction | Ketone/Aldehyde | Michael Acceptor/ Aldehyde | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-Pyrrolidine sulfonamide (Ionic liquid-supported) | Michael Addition | Ketones/Aldehydes | Nitroolefins | High | High |
| Prolinamide-sulfonamides | Aldol Reaction | Acetone | Aromatic aldehydes | Not specified | Good to high |
| (S)-N-Arenesulfonyl-2-aminomethylpyrrolidines | α-amination | Propanal | Diethyl azadicarboxylate | Not specified | Up to 87% |
| D-Prolinamides from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines | Michael Addition | Aldehydes | β-nitroalkenes | Not specified | Good |
Experimental Protocols
General Protocol for Asymmetric Michael Addition: The reaction is typically carried out by stirring a mixture of the ketone or aldehyde, the nitroolefin, and a catalytic amount of the pyrrolidine-sulfonamide organocatalyst in a suitable solvent at a specific temperature. The progress of the reaction is monitored by TLC or GC. After completion, the product is isolated by column chromatography, and the diastereomeric ratio and enantiomeric excess are determined by NMR and chiral HPLC, respectively. For ionic liquid-supported catalysts, the catalyst can be recovered and reused.[6]
Representative Protocol for Asymmetric Aldol Reaction: An aromatic aldehyde is reacted with a ketone in the presence of a catalytic amount of the prolinamide-sulfonamide organocatalyst. The reaction can often be performed under solvent-free conditions. Additives such as water or acid may be used to improve the reaction rate and stereoselectivity.[7] The aldol product is then purified, and its stereochemical purity is analyzed.
Signaling Pathway Diagram
Caption: Catalytic cycle for a pyrrolidine-sulfonamide catalyzed asymmetric reaction.
References
- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. research.lancaster-university.uk [research.lancaster-university.uk]
- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling [organic-chemistry.org]
- 6. Ionic liquid-supported (ILS) (S)-pyrrolidine sulfonamide, a recyclable organocatalyst for the highly enantioselective Michael addition to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Stereoselectivity of 3-(Phenylsulfonyl)pyrrolidine-Based Catalysts: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that influences the efficiency, stereoselectivity, and overall success of an asymmetric synthesis. This guide provides an objective comparison of the performance of 3-(phenylsulfonyl)pyrrolidine-based catalysts against other widely used organocatalysts in key carbon-carbon bond-forming reactions. The data presented is sourced from peer-reviewed literature to offer a clear benchmark for catalyst performance.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental transformation for the synthesis of chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The performance of a novel N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide catalyst has been benchmarked against several common organocatalysts in the aldol reaction between p-nitrobenzaldehyde and cyclohexanone.
Table 1: Comparison of Various Organocatalysts in the Asymmetric Aldol Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | ee (%) (syn) |
| L-Proline | 30 | DMSO | 48 | 95 | 96:4 | 99 | 76 |
| Pyrrolidine-tetrazole | 30 | CH2Cl2 | 24 | 91 | 88:12 | 99 | 99 |
| (S)-2-(Triflylaminomethyl)pyrrolidine | 10 | CH2Cl2 | 48 | 98 | >95:5 | 99 | - |
| N-(p-Toluenesulfonyl)-L-prolinamide | 30 | CH2Cl2/H2O | 24 | 92 | 93:7 | 99 | 99 |
| N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | 20 | CH2Cl2/H2O | 24 | 95 | >95:5 | >99 | - |
Data compiled from a study by Yang and Carter (2008). Conditions: p-nitrobenzaldehyde (0.5 mmol), cyclohexanone (2.0 mmol), catalyst, solvent (1.0 M), room temperature.[1]
The N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide catalyst demonstrated excellent yield, diastereoselectivity, and enantioselectivity, comparable to or exceeding other established organocatalysts, with the advantage of potentially lower catalyst loading in some cases.[1]
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds. Pyrrolidine sulfonamide-based catalysts have been shown to be effective in promoting the conjugate addition of aldehydes and ketones to nitroolefins.
Table 2: Performance of a Pyrrolidine Sulfonamide Catalyst in the Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Propanal | trans-β-Nitrostyrene | 10 | Toluene | 24 | 92 | 20:1 | 98 |
| Isovaleraldehyde | trans-β-Nitrostyrene | 10 | Toluene | 48 | 85 | >50:1 | >99 |
| Cyclohexanone | trans-β-Nitrostyrene | 10 | Toluene | 72 | 98 | 10:1 | 99 |
Data is representative of the performance of (S)-pyrrolidine trifluoromethanesulfonamide catalysts as reported in the literature.[2]
Experimental Protocols
General Procedure for the Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 equiv) in the specified solvent is added the ketone (4.0 equiv) and the organocatalyst (specified mol%). If water is used as an additive, it is added at this point. The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified by flash column chromatography. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) analysis.[1]
General Procedure for the Asymmetric Michael Addition
To a mixture of the aldehyde or ketone (1.2 equiv) and the nitroolefin (1.0 equiv) in the specified solvent at the indicated temperature is added the pyrrolidine sulfonamide catalyst (specified mol%). The reaction is stirred until completion as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.[2]
Visualizations
References
- 1. N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide: A Practical Proline Mimetic for Facilitating Enantioselective Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
Unveiling the Reaction Mechanism of 3-(Phenylsulfonyl)pyrrolidine through Byproduct Analysis
A deep dive into the synthesis of 3-(phenylsulfonyl)pyrrolidine reveals crucial insights into its reaction mechanism. By meticulously analyzing the byproducts formed during its preparation, researchers can confirm the operative pathways, optimize reaction conditions, and select the most efficient synthetic route. This guide provides a comparative analysis of synthetic strategies for this compound, with a focus on how byproduct formation elucidates the underlying reaction mechanisms.
The synthesis of this compound, a valuable building block in medicinal chemistry, is often achieved through the sulfonylation of 3-hydroxypyrrolidine. This seemingly straightforward conversion of an alcohol to a sulfonate ester can, however, be accompanied by the formation of various byproducts that offer a window into the intricacies of the reaction. Understanding these side reactions is paramount for developing robust and efficient synthetic protocols.
Unmasking the Reaction Pathway: A Tale of Two Mechanisms
The primary method for synthesizing this compound involves the reaction of 3-hydroxypyrrolidine with a phenylsulfonylating agent, such as benzenesulfonyl chloride, typically in the presence of a base like pyridine. While the desired product is the 3-O-sulfonylated pyrrolidine, the reaction conditions can pave the way for competing pathways, leading to the formation of distinct byproducts.
A plausible reaction mechanism involves the nucleophilic attack of the hydroxyl group of 3-hydroxypyrrolidine on the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by deprotonation by the base to yield the final product and a salt byproduct, such as pyridinium chloride.[1][2][3]
However, the presence of a secondary alcohol and a nitrogen atom within the same molecule introduces the possibility of side reactions. The most notable of these is an elimination reaction. Under basic conditions, the newly formed sulfonate ester, being an excellent leaving group, can be eliminated, resulting in the formation of a pyrroline byproduct. This E2 elimination is a competing pathway that can significantly reduce the yield of the desired this compound. The extent of this side reaction is influenced by factors such as the strength of the base, temperature, and solvent polarity.[4][5]
Another potential byproduct can arise from the reaction at the nitrogen atom of the pyrrolidine ring, especially if it is unprotected. Although the oxygen of the hydroxyl group is generally more nucleophilic, under certain conditions, N-sulfonylation can occur, leading to the formation of 1-(phenylsulfonyl)pyrrolidin-3-ol.
Alternative Synthetic Routes: A Comparative Overview
To circumvent the challenges associated with the direct sulfonylation of 3-hydroxypyrrolidine, alternative synthetic strategies have been explored. One such approach is the palladium-catalyzed hydroarylation of N-protected pyrrolines.[6] This method offers a different disconnection approach but can also lead to its own set of byproducts, including regioisomers and products of incomplete reaction. A notable byproduct in some palladium-catalyzed reactions involving N-acyl pyrrolines can be pyrrole, formed through oxidation processes.[6]
The choice of the synthetic route, therefore, becomes a trade-off between the availability of starting materials, reaction efficiency, and the impurity profile of the final product. A thorough analysis of the byproducts for each method is essential for selecting the optimal conditions for producing high-purity this compound.
Data Presentation: Byproduct Profile of this compound Synthesis
| Synthetic Method | Starting Materials | Expected Byproducts | Potential Yield Impact |
| Sulfonylation of 3-Hydroxypyrrolidine | 3-Hydroxypyrrolidine, Benzenesulfonyl chloride, Base (e.g., Pyridine) | Pyrroline (elimination product), 1-(Phenylsulfonyl)pyrrolidin-3-ol (N-sulfonylation), Pyridinium chloride | Significant reduction in yield due to elimination. |
| Palladium-Catalyzed Hydroarylation | N-protected pyrroline, Arylating agent | Regioisomers, Pyrrole (from oxidation), Products of incomplete reaction | Dependent on catalyst efficiency and substrate control. |
Experimental Protocols
Synthesis of this compound via Sulfonylation of 3-Hydroxypyrrolidine (General Procedure)
To a solution of 3-hydroxypyrrolidine (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C is added benzenesulfonyl chloride (1.1 eq.) dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to isolate this compound and identify any byproducts.
Mandatory Visualization
Caption: Reaction mechanism of this compound synthesis and potential byproduct formation.
Caption: General experimental workflow for the synthesis and analysis of this compound.
References
Safety Operating Guide
Proper Disposal of 3-(Phenylsulfonyl)pyrrolidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of 3-(Phenylsulfonyl)pyrrolidine, ensuring the protection of personnel and the environment. The following procedures are based on general best practices for handling sulfonyl-containing compounds and adhere to standard regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Hazard Profile
The following table summarizes the known hazard classifications for this compound hydrochloride. This information is crucial for a proper risk assessment before handling and disposal.
| Hazard Classification | Description |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Sensitization | Avoid breathing dust, fumes, gas, mist, vapors, or spray. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous waste. On-site chemical neutralization is not recommended without a thorough, substance-specific, and validated protocol.
Step 1: Waste Identification and Segregation
-
Properly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregate waste containing this compound from other laboratory waste streams to prevent accidental reactions. This includes the pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
Step 2: Containerization
-
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.
-
Ensure containers are in good condition with secure, leak-proof lids.
Step 3: Storage
-
Store sealed waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and inspected regularly for any signs of leakage or container degradation.
-
Store the waste locked up.[1]
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Provide the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet.
-
Disposal must be carried out at an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Phenylsulfonyl)pyrrolidine
For Immediate Reference: Key Safety and Handling Information for 3-(Phenylsulfonyl)pyrrolidine
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound and its salts, such as this compound hydrochloride. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. The information is based on established safety data for the hydrochloride salt, which presents known hazards of skin irritation, serious eye irritation, and potential respiratory irritation[1].
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of any chemical. For this compound, the following personal protective equipment is mandatory to minimize exposure and mitigate risks.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) [1] | Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[2] Protective Clothing: A lab coat or a disposable gown made of a resistant material (e.g., polyethylene-coated polypropylene) is required.[3] |
| Serious Eye Irritation [1] | Eye Protection: Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles are necessary. Face Protection: In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[3] |
| Respiratory Irritation (May cause) [1] | Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dusts or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational before starting any work.
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement and potential for spills.
-
Keep the container of this compound tightly closed when not in use and store it in a well-ventilated place.[1]
2. Handling the Compound:
-
Don all required PPE as outlined in the table above.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Prevent contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.
3. Emergency First Aid Procedures:
-
If on Skin: Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical attention. Contaminated clothing should be removed and washed before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help.[1]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Route: Dispose of the contents and container at an approved waste disposal facility in accordance with all applicable local, regional, and national regulations.[1]
-
Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, contaminated PPE) should be treated as hazardous waste and disposed of accordingly.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
